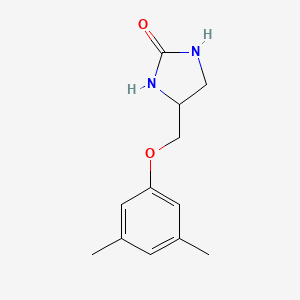
ADWX-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. This compound is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). This compound inhibits CD4+ CCR7– T-cell proliferation. This compound is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
Scientific Research Applications
Peptide Inhibitor Selectivity for Kv1.3 over Kv1.1
The specificity of ADWX-1 in targeting Kv1.3 channels over Kv1.1 is crucial for its potential as a therapeutic drug. The selectivity is attributed to differences in the turret residues of these channels. Mutation studies have shown that changing certain residues in the Kv1.1 turret to match those in Kv1.3 enhances the inhibition of Kv1.1, indicating the critical role of these turret residues in the selective action of this compound. This specificity not only increases the therapeutic potential of this compound but also contributes to the broader understanding of peptide inhibitor drug development for targeting specific isoforms of Kv channels (Yin et al., 2008).
Structural Basis and Potency as a Kv1.3 Channel Inhibitor
This compound has been meticulously designed for high potency and selectivity towards the Kv1.3 channel, making it a promising lead in the treatment of T cell-mediated autoimmune diseases. The substitution of specific residues in the native BmKTX toxin resulted in a peptide that exhibits a 100-fold increase in activity compared to the native toxin. The high potency and selectivity of this compound are attributable to its interactions with specific residues in Kv1.3, as revealed by computational simulations and alanine-scanning mutagenesis. These interactions are crucial for the therapeutic potential of this compound in modulating immune responses in autoimmune diseases (Han et al., 2008).
Properties
Molecular Formula |
C169H281N57O46S7 |
|---|---|
Molecular Weight |
4071.90 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



